1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Description
This compound features a piperazine core substituted with two distinct moieties: (1) a piperidin-4-yl group linked to a benzofuran-2-carbonyl fragment and (2) a 6-(trifluoromethyl)pyridin-2-yl group. Though direct data on this compound are absent in the provided evidence, analogous structures suggest applications in kinase inhibition or CNS targeting due to piperazine’s prevalence in bioactive molecules .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4O2/c25-24(26,27)21-6-3-7-22(28-21)30-14-12-29(13-15-30)18-8-10-31(11-9-18)23(32)20-16-17-4-1-2-5-19(17)33-20/h1-7,16,18H,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYPSONKIQDXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)C(=O)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting with the preparation of the benzofuran and piperidine intermediates. The key steps include:
Formation of Benzofuran Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Preparation of Piperidine Intermediate: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through other cyclization reactions.
Coupling Reactions: The benzofuran and piperidine intermediates are then coupled using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form piperazine derivatives.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The benzofuran moiety can interact with aromatic residues in proteins, while the piperidine and pyridine rings can form hydrogen bonds and hydrophobic interactions with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Trifluoromethylpyridinyl-Piperazine Derivatives
- Compound 102 (): Contains a 6-(trifluoromethyl)pyridin-2-yl group linked to piperazine, similar to the target compound. The second substituent is a diethyl-tetrahydropyran moiety, which confers rigidity compared to the target’s benzofuran-carbonyl-piperidine group.
- 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine (): Features a sulfonyl group instead of a benzofuran-carbonyl-piperidine. The sulfonyl group increases polarity, likely reducing blood-brain barrier penetration compared to the target compound’s lipophilic benzofuran .
Benzofuran vs. Furan and Phenyl Analogues
- 1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine (): Replaces benzofuran with a simpler furan. Benzofuran’s extended aromatic system may enhance binding affinity in hydrophobic pockets compared to furan .
- 1-(3-Trifluoromethylphenyl)piperazine (): Lacks the pyridine and benzofuran groups. The trifluoromethylphenyl substituent is smaller, suggesting reduced steric hindrance but weaker π-π interactions compared to the target compound .
Piperidine-Piperazine Hybrids
- 1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone (): Shares a piperidine-piperazine scaffold but substitutes benzofuran with phenylethanone.
Physicochemical Properties
Notes: The target compound’s higher LogP (vs. and ) reflects benzofuran’s lipophilicity, suggesting improved membrane permeability .
Biological Activity
1-[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a piperazine core substituted with a benzofuran moiety and a trifluoromethyl-pyridine group, contributing to its unique properties. The structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran-piperazine derivatives. For instance, a series of synthesized compounds demonstrated significant inhibitory activity against Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentrations (MIC) ranging from 0.78 µg/mL to 1.56 µg/mL, outperforming traditional antibiotics like ethambutol .
| Compound | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| 4a | 0.78 | Ethambutol |
| 4c | 0.78 | Ethambutol |
| 4d | 1.56 | Ethambutol |
These findings suggest that the compound could be a promising candidate for further development as an anti-tuberculosis agent.
Anticancer Activity
The anticancer properties of benzofuran-piperazine derivatives have also been investigated. In vitro studies showed that these compounds inhibited cell proliferation in various cancer cell lines, including murine and human models. Notably, one lead candidate exhibited significant apoptosis induction and cell cycle arrest mechanisms .
Case Study: In Vivo Efficacy
In vivo evaluations using a MDA-MB-231 xenograft model demonstrated that the lead compound was well tolerated in healthy mice and exhibited considerable anticancer efficacy, suggesting its potential for therapeutic applications against breast cancer .
Safety Profile
The safety profile of these compounds is another critical aspect of their biological activity. The synthesized derivatives displayed low toxicity levels and favorable selectivity indices, indicating their potential for clinical use without significant adverse effects .
Molecular Modeling Studies
Molecular modeling studies have provided insights into the interaction mechanisms between the compound and its biological targets. These studies help elucidate how structural features influence biological activity, guiding future modifications to enhance efficacy and reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
